molecular formula C15H13F3N4OS B2967735 5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-48-4

5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2967735
CAS No.: 891136-48-4
M. Wt: 354.35
InChI Key: NXIYJBHAABITTL-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H13F3N4OS and its molecular weight is 354.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on similar heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]pyrimidines, has demonstrated their utility in synthesizing a wide array of derivatives with potential applications across various fields. For example, studies have shown the successful synthesis of new derivatives through reactions with different reagents, highlighting the versatility and synthetic utility of these heterocycles in producing compounds with diverse structures and properties (Hassaneen & Abdelhadi, 2001; Mosselhi, 2002).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of triazolo and pyrimidine derivatives. Compounds synthesized from similar frameworks have shown significant antibacterial and antifungal activities, suggesting that derivatives of 5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may also possess useful antimicrobial properties (Mabkhot et al., 2016; Hossain & Bhuiyan, 2009).

Antitumor Activities

The structural similarity to compounds that have shown promising antitumor activities against various cancer cell lines suggests potential research applications of this compound in oncology. Such compounds could be explored for their efficacy in inhibiting the growth of cancer cells, providing a basis for the development of new anticancer agents (Edrees & Farghaly, 2017).

Cardiovascular Applications

Compounds with a 1,2,4-triazolo[1,5-a]pyrimidine structure have been evaluated as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents. This highlights the possibility of derivatives of this compound being used in the development of cardiovascular drugs, contributing to the treatment of heart-related conditions (Novinson et al., 1982).

Properties

IUPAC Name

5,6-dimethyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS/c1-8-9(2)22-13(19-12(8)23)20-21-14(22)24-7-10-4-3-5-11(6-10)15(16,17)18/h3-6H,7H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIYJBHAABITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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